Biological Target Specificity: CCR5 Antagonism vs. Thrombin Inhibition in Tetrazole Analogs
Preliminary pharmacological screening identifies N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide as a CCR5 antagonist [1]. This differentiates it from the structurally simpler analog 1-(4-chlorophenyl)-1H-tetrazole, which is primarily identified as an inhibitor of thrombin [2]. The target shift indicates that the cyclopentanecarboxamide extension on the target compound directs activity away from coagulation factors and towards chemokine receptors, a critical differentiation for projects focused on immunology or virology.
| Evidence Dimension | Primary Biological Target |
|---|---|
| Target Compound Data | CCR5 Antagonist (preliminary) |
| Comparator Or Baseline | 1-(4-chlorophenyl)-1H-tetrazole: Thrombin Inhibitor |
| Quantified Difference | Target switch from thrombin (IC50 330 µM [3]) to CCR5 |
| Conditions | In silico/pharmacological screening vs. in vitro enzyme assay |
Why This Matters
For researchers needing a CCR5-active chemical probe, this compound provides a distinct starting point over other commercial 4-chlorophenyl-tetrazoles, which primarily hit coagulation targets.
- [1] Zhang H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
- [2] PDBeChem. Ligand Dictionary: 1-(4-CHLOROPHENYL)-1H-TETRAZOLE. Inhibitor of Thrombin. EMBL-EBI. View Source
- [3] BindingDB. BDBM12582: 1-(4-chlorophenyl)-1H-tetrazole. Thrombin IC50: 3.30E+5 nM. View Source
